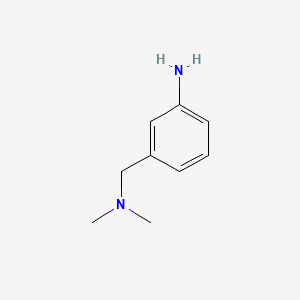

3-Amino-N,N-dimethylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207809. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(dimethylamino)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJBIBHVUSZAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182239 | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27958-77-6 | |

| Record name | 3-Amino-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27958-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27958-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-N,N-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWS7V668LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential applications of 3-Amino-N,N-dimethylbenzylamine. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Chemical Properties

This compound, also known as 3-[(dimethylamino)methyl]aniline, is an aromatic amine with the CAS number 27958-77-6.[1] Its structure features a benzylamine core with a dimethylamino group on the methylene carbon and an amino group at the meta position of the phenyl ring. This substitution pattern imparts a unique combination of reactivity and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents.[2]

The compound is described as a brown crystalline powder and as a colorless to light yellow liquid, suggesting it is a low-melting solid.[2][3] It is soluble in organic solvents such as ethanol, ether, and petroleum ether.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 27958-77-6 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Brown crystalline powder / Colorless to light yellow liquid | [2][3] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 235.7 °C at 760 mmHg | [3] |

| Density | 1.013 g/cm³ | [3] |

| Flash Point | 87.5 °C | [3] |

| pKa | 8.92 ± 0.28 | [3] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.[2] Its two amine functionalities, a primary aromatic amine and a tertiary benzylic amine, allow for a range of chemical transformations. The aromatic amine can undergo diazotization and subsequent coupling reactions, while the tertiary amine can be involved in acid-base reactions and quaternization. The molecule's structure makes it a valuable building block for more complex molecules.[2]

A common synthetic route to substituted amino-N,N-dimethylbenzylamines involves a two-step process starting from the corresponding nitro-substituted benzyl halide. This methodology can be adapted to synthesize the 3-amino isomer.

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a known procedure for a similar isomer.[4]

Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzylamine

-

Reaction Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.

-

Addition of Base: Stir the mixture and cool to 5 °C using an ice bath. Slowly add 59 g (0.584 mol) of triethylamine via the dropping funnel, maintaining the temperature below 15 °C.

-

Addition of Electrophile: In a separate beaker, dissolve 36 g (0.167 mol) of 3-nitrobenzyl bromide in chloroform. Add this solution portion-wise to the reaction mixture over a period of 2 hours, ensuring the temperature remains at 15 °C.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring for an additional 2 hours at room temperature. Monitor the reaction by TLC until completion. Add 150 mL of water to the reaction mixture, stir, and separate the layers. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Nitro-N,N-dimethylbenzylamine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL flask, dissolve the crude 3-Nitro-N,N-dimethylbenzylamine (0.1 mol) in 200 mL of ethanol. Add 0.5 g of activated carbon and 0.2 g of ferric chloride hexahydrate (FeCl₃·6H₂O).

-

Addition of Reducing Agent: Heat the mixture to 80 °C with stirring. Slowly add 25 g (0.5 mol) of 80% hydrazine hydrate solution dropwise. An exothermic reaction will be observed.

-

Reaction Completion and Work-up: After the addition is complete, continue to stir the mixture at 80 °C for 4 hours. Monitor the reaction by TLC.

-

Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with saturated brine. Dry the organic layer and remove the solvent. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Applications and Biological Relevance

This compound serves as a key intermediate in the synthesis of a variety of organic molecules. Its applications span several industries:

-

Pharmaceuticals: It is a building block for the synthesis of various pharmaceutical compounds. Notably, it has been identified as a useful scaffold in the development of drugs targeting neurological disorders, attributed to its potential ability to cross the blood-brain barrier.[2]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[2]

-

Polymer Chemistry: It is used in the production of specialty polymers and resins, where it can enhance properties such as thermal stability and mechanical strength.[2]

-

Dyes and Pigments: Its chemical structure is amenable to the synthesis of various dyes and pigments.[2]

While no specific signaling pathways involving this compound have been definitively characterized in the public literature, its utility in neuroscience research is an active area of interest. The strategic placement of functional groups allows for the modulation of electronic properties and potential interactions with biological targets.

Logical Relationship of Applications

References

In-Depth Technical Guide: Synthesis and Characterization of 3-Amino-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N,N-dimethylbenzylamine, a versatile aromatic amine with applications in pharmaceutical development and as a building block in organic synthesis. This document details a common synthetic pathway, experimental protocols, and the expected analytical characterization of the final compound.

Synthesis Pathway

A prevalent and effective method for the synthesis of this compound involves a two-step process. The synthesis commences with the reaction of a suitable 3-nitrobenzyl halide, such as 3-nitrobenzyl chloride, with dimethylamine. This initial step yields the intermediate, 3-nitro-N,N-dimethylbenzylamine. The subsequent and final step involves the reduction of the nitro group to an amino group, affording the target molecule, this compound.

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of 3-Nitro-N,N-dimethylbenzylamine (Intermediate)

This procedure is adapted from the synthesis of the isomeric 4-nitro-N,N-dimethylbenzylamine and is expected to be applicable.

Materials:

-

3-Nitrobenzyl chloride

-

Dimethylamine (40% aqueous solution)

-

Triethylamine

-

Chloroform (anhydrous)

-

Water

-

Saturated brine solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzyl chloride (1.0 eq) in anhydrous chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of dimethylamine (1.2-1.5 eq) and triethylamine (1.1 eq) in chloroform to the cooled solution of 3-nitrobenzyl chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-nitro-N,N-dimethylbenzylamine, which can be used in the next step without further purification or purified by column chromatography.

Synthesis of this compound (Final Product)

The reduction of the nitro group can be effectively achieved using tin(II) chloride or through catalytic hydrogenation.

Protocol 2.2.1: Reduction using Tin(II) Chloride [1]

Materials:

-

3-Nitro-N,N-dimethylbenzylamine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

Procedure:

-

Dissolve 3-nitro-N,N-dimethylbenzylamine (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

The reaction mixture can be stirred at room temperature or gently heated. For reactions that are slow at room temperature, applying ultrasonic irradiation at 30 °C can accelerate the process.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M KOH solution to neutralize the acid and precipitate tin salts.[1]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2.2.2: Catalytic Hydrogenation

Materials:

-

3-Nitro-N,N-dimethylbenzylamine

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 3-nitro-N,N-dimethylbenzylamine (1.0 eq) in ethanol or methanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a pressure of 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Characterization Data

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 194-195 °C | [4] |

| Density | 0.932 g/cm³ | [4] |

| Refractive Index | 1.509 | [4] |

Spectroscopic Data (Predicted and based on related compounds):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the N,N-dimethyl protons. The aromatic protons will appear as multiplets in the range of δ 6.5-7.2 ppm. The benzylic protons should appear as a singlet around δ 3.4-3.6 ppm, and the N,N-dimethyl protons as a singlet around δ 2.2-2.3 ppm. A broad singlet corresponding to the amino (-NH₂) protons is also expected.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the N,N-dimethyl carbons. The aromatic carbons are expected in the region of δ 110-150 ppm. The benzylic carbon signal should be around δ 60-65 ppm, and the N,N-dimethyl carbons around δ 45 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 150. A prominent fragment is expected at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a characteristic fragmentation for N,N-dimethylbenzylamines.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

This comprehensive guide provides researchers and professionals in drug development with the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will facilitate its preparation and verification for further applications.

References

Navigating the Synthetic Landscape of 3-Amino-N,N-dimethylbenzylamine: An In-depth Technical Guide to Functional Group Compatibility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-N,N-dimethylbenzylamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a primary aromatic amine and a tertiary benzylic amine, presents both synthetic opportunities and challenges. This technical guide provides a comprehensive overview of the functional group compatibility of this compound, offering insights into its chemoselective reactions. This document details reaction protocols, summarizes key quantitative data, and provides visual workflows to aid researchers in leveraging this valuable synthetic building block.

Core Molecule Analysis

The reactivity of this compound is governed by the interplay of its two distinct amino functionalities.

-

Primary Aromatic Amine (-NH₂): This group is nucleophilic and readily participates in a variety of classical amine reactions, including acylation, sulfonylation, and urea formation. Its reactivity is influenced by the electron-donating nature of the alkylamino substituent on the aromatic ring.

-

Tertiary Benzylic Amine (-N(CH₃)₂): This moiety is basic and can act as a proton scavenger or a catalyst in certain reactions. The benzylic position is also susceptible to specific transformations.[1][2]

The key to unlocking the synthetic potential of this molecule lies in understanding and controlling the chemoselectivity of reactions targeting one amine in the presence of the other.

Chemoselective Reactions and Functional Group Compatibility

The primary aromatic amine is generally more nucleophilic than the tertiary benzylic amine, allowing for a range of selective transformations under appropriate conditions.

Acylation: Formation of Amides

The primary aromatic amine of this compound can be selectively acylated to form the corresponding amide. This reaction is typically high-yielding and proceeds under mild conditions. The tertiary amine generally remains unreactive towards common acylating agents.

Caption: Workflow for the selective N-acylation of this compound.

Table 1: Representative Acylation Reaction Data (Note: Data is extrapolated from reactions with analogous aromatic amines due to a lack of specific literature on this compound.)

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | DCM | 0 to RT | 2 | >90 | [3] |

| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | >90 | [4] |

Sulfonylation: Formation of Sulfonamides

Similar to acylation, the primary aromatic amine can be selectively sulfonylated. This reaction is crucial for the synthesis of many biologically active compounds. The choice of base and solvent is critical to ensure high yields and prevent side reactions.

Caption: Reaction pathway for the sulfonylation of the primary amine.

Table 2: General Conditions for Sulfonylation of Anilines

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | RT | 4-6 | 85-95 | [5] |

| Benzenesulfonyl chloride | Et₃N | THF | RT | 4-6 | 80-90 | [6] |

Urea Formation

The synthesis of ureas from this compound can be achieved through reaction with an isocyanate or a phosgene equivalent followed by the addition of another amine. A patent describes a general procedure for such a transformation.[7]

Caption: Logical pathways for the synthesis of ureas.

Table 3: Urea Formation Reaction Parameters

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Reference |

| Alkyl Isocyanate | - | - | THF | RT | [8] |

| Triphosgene | Alkyl Amine | Triethylamine | DCM | -20 to RT | [7] |

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for similar substrates. Optimization may be required for specific applications.

Protocol for N-Acetylation

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol for N-Sulfonylation

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M HCl (aq)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add pyridine to the solution and stir.

-

Add p-toluenesulfonyl chloride portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq) to remove excess pyridine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol for Urea Formation via Isocyanate

Materials:

-

This compound (1.0 eq)

-

Alkyl isocyanate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the alkyl isocyanate dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether or hexane to induce precipitation of the urea product.

-

Collect the solid product by filtration and wash with cold ether.

Protecting Group Strategies

While many reactions can be performed chemoselectively without protecting groups, certain transformations may require the temporary masking of one of the amine functionalities.

Caption: A potential protecting group strategy for selective reaction at the tertiary amine.

-

Protection of the Primary Aromatic Amine: Standard amine protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can be used. The choice of protecting group will depend on the desired reaction conditions for subsequent steps and the required deprotection method.[9][10]

-

Reactivity of the Tertiary Benzylic Amine: With the primary amine protected, the tertiary amine can undergo reactions such as quaternization with alkyl halides.

Conclusion

This compound is a synthetically tractable molecule with a predictable pattern of reactivity. The higher nucleophilicity of the primary aromatic amine allows for a range of selective transformations in the presence of the tertiary benzylic amine. This guide provides a foundational understanding and practical protocols for researchers to confidently incorporate this versatile building block into their synthetic strategies. Further investigation into the intramolecular catalytic effects of the tertiary amine and the development of orthogonal protecting group strategies will undoubtedly expand the synthetic utility of this valuable compound.

References

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. chemistry.coach [chemistry.coach]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzylamine (CAS 27958-77-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Amino-N,N-dimethylbenzylamine (also known as 3-((Dimethylamino)methyl)aniline). This versatile aromatic amine serves as a crucial building block in the synthesis of a wide range of target molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Core Properties and Identifiers

This compound is an organic compound featuring both a primary aromatic amine and a tertiary benzylic amine functional group. This unique structure enhances its reactivity and makes it a valuable intermediate in multi-step organic synthesis.[1][2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Brown crystalline powder or colorless to light yellow liquid | [1][3] |

| Molecular Formula | C₉H₁₄N₂ | [1][4] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Boiling Point | 194-195 °C | [3] |

| Melting Point | -25 °C | [3] |

| Density | 0.932 g/cm³ | [3] |

| Refractive Index | 1.509 | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether. | [3] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 27958-77-6 | [1][4] |

| IUPAC Name | 3-[(dimethylamino)methyl]aniline | [5] |

| Synonyms | 3-Dimethylaminomethyl-aniline, 3-(N,N-Dimethylaminomethyl)aniline | [1][6] |

| InChI | InChI=1S/C9H14N2/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | [4][5] |

| InChIKey | WOJBIBHVUSZAGS-UHFFFAOYSA-N | [4][5] |

| SMILES | CN(C)Cc1cccc(c1)N | [4] |

Spectroscopic and Analytical Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 | t, J ≈ 7.8 Hz | 1H | Ar-H (C5) |

| ~ 6.70 - 6.60 | m | 3H | Ar-H (C2, C4, C6) |

| ~ 3.60 | br s | 2H | -NH₂ |

| ~ 3.40 | s | 2H | -CH₂ -N(CH₃)₂ |

| ~ 2.25 | s | 6H | -N(CH₃ )₂ |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 146.5 | C -NH₂ (C3) |

| ~ 139.0 | C -CH₂ (C1) |

| ~ 129.0 | Ar-C H (C5) |

| ~ 118.5 | Ar-C H (C6) |

| ~ 115.0 | Ar-C H (C4) |

| ~ 114.5 | Ar-C H (C2) |

| ~ 64.0 | -C H₂-N(CH₃)₂ |

| ~ 45.0 | -N(C H₃)₂ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3250 | N-H Stretch (doublet) | Primary Aromatic Amine |

| 3050 - 3010 | C-H Stretch | Aromatic C-H |

| 2970 - 2800 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1345 - 1250 | C-N Stretch | Aromatic Amine |

| 1260 - 1020 | C-N Stretch | Aliphatic Amine |

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

| 149 | [M-H]⁺ |

| 106 | [M - N(CH₃)₂]⁺ (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | [CH₂=N(CH₃)₂]⁺ (α-cleavage, base peak) |

Synthesis and Reactivity

A common and effective route for the synthesis of this compound involves the reduction of its nitro-substituted precursor, 3-Nitro-N,N-dimethylbenzylamine. This precursor can be synthesized via the nitration of N,N-dimethylbenzylamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of N,N-Dimethylbenzylamine to 3-Nitro-N,N-dimethylbenzylamine

This procedure is adapted from established methods for the nitration of substituted anilines.[7]

-

Materials: N,N-Dimethylbenzylamine, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Ammonium Hydroxide.

-

Procedure:

-

In a flask immersed in an ice-salt bath, slowly add N,N-dimethylbenzylamine (1.0 mole) to concentrated sulfuric acid (7.5 moles) with vigorous stirring, ensuring the temperature is maintained below 25 °C.

-

Once the addition is complete, continue stirring and cool the mixture to 5 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (1.2 moles) to concentrated nitric acid (1.05 moles) with cooling.

-

Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide with cooling until the pH is approximately 3. This will precipitate the m-nitro isomer.

-

Collect the crude product by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield 3-Nitro-N,N-dimethylbenzylamine.

-

Step 2: Reduction of 3-Nitro-N,N-dimethylbenzylamine

This protocol is a standard method for the reduction of aromatic nitro compounds.[8][9]

-

Materials: 3-Nitro-N,N-dimethylbenzylamine, Stannous Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium Hydroxide (NaOH), Ethyl Acetate.

-

Procedure:

-

To a round-bottom flask, add 3-Nitro-N,N-dimethylbenzylamine (1.0 mole) and ethanol.

-

Add stannous chloride dihydrate (5.0 moles) to the mixture.

-

Slowly add concentrated hydrochloric acid with stirring.

-

Heat the reaction mixture to reflux (approx. 70-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once complete, cool the mixture to room temperature and carefully pour it into ice water.

-

Basify the mixture by adding a cold, concentrated sodium hydroxide solution until the pH is >10 to precipitate tin salts and liberate the free amine.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound.

-

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2] Its primary amine provides a reactive handle for various chemical transformations, including alkylation and acylation, while the dimethylamino group can enhance solubility and biological activity.[2]

Role as a Building Block in Kinase Inhibitor Synthesis

A significant application lies in pharmaceutical development, particularly in creating drugs that target neurological disorders, a capability potentially enhanced by its ability to cross the blood-brain barrier.[1] Furthermore, the aniline substructure is a common feature in many kinase inhibitors. The primary amine can be used to form amide bonds, creating complex molecules designed to fit into the ATP-binding pocket of protein kinases.[10][11]

Caption: Use in amide coupling to form complex drug scaffolds.

Representative Experimental Protocol: Amide Coupling

This protocol demonstrates a standard amide bond formation, a key reaction in the synthesis of many pharmaceuticals.

-

Materials: this compound, a suitable carboxylic acid (e.g., 4-(pyridin-3-yl)benzoic acid), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DMF (Dimethylformamide), Saturated Sodium Bicarbonate solution.

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired amide.

-

Caption: Logical workflow in a drug discovery program.

Safety and Handling

This compound is classified as hazardous. It may cause an allergic skin reaction and is suspected of causing serious eye damage.[5] Standard laboratory safety precautions should be strictly followed.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do so and continue rinsing. Immediately call a poison center or doctor.[5]

-

Storage: Store in a well-ventilated place, away from incompatible materials such as strong oxidants, strong acids, and strong bases.[3] Keep the container tightly closed. It is a flammable liquid and should be kept away from ignition sources.[3]

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 6. 3-((Dimethylamino)methyl)aniline [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of 3-((dimethylamino)methyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Dimethylamino)methyl)aniline, with the CAS number 27958-77-6, is an aromatic amine containing both a primary aniline amine and a tertiary dimethylamino group attached to a benzyl substituent. This unique structural arrangement suggests its potential as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialized chemicals. This guide provides a comprehensive overview of its known physical and chemical properties, compiled from available data.

Chemical Structure and Properties

The structure of 3-((dimethylamino)methyl)aniline features a benzene ring substituted with an amino group at position 1 and a (dimethylamino)methyl group at position 3.

Table 1: General and Physical Properties of 3-((Dimethylamino)methyl)aniline

| Property | Value | Source |

| CAS Number | 27958-77-6 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Boiling Point | 235.7 ± 15.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Computed Chemical Properties of 3-((Dimethylamino)methyl)aniline

| Property | Value | Source |

| XLogP3 | 1.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 29.3 Ų | |

| Heavy Atom Count | 11 | |

| Formal Charge | 0 |

Note: The properties in Table 2 are computationally predicted and have not been experimentally verified.

Spectral Data

Synthesis

A detailed, experimentally verified protocol for the synthesis of 3-((dimethylamino)methyl)aniline is not widely published. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. One potential method involves the reductive amination of 3-aminobenzaldehyde with dimethylamine.

Below is a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow for 3-((dimethylamino)methyl)aniline.

Experimental Protocol (Hypothetical)

Objective: To synthesize 3-((dimethylamino)methyl)aniline via reductive amination of 3-aminobenzaldehyde.

Materials:

-

3-Aminobenzaldehyde

-

Dimethylamine (e.g., 2M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 3-aminobenzaldehyde in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the dimethylamine solution to the flask and stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 3-((dimethylamino)methyl)aniline.

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of 3-((dimethylamino)methyl)aniline are not extensively documented. However, based on its structure, the following can be inferred:

-

Aniline Moiety: The primary amino group on the aniline ring is expected to undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation, which may lead to coloration of the compound upon exposure to air and light.

-

Tertiary Amine: The dimethylamino group is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile.

-

Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation, particularly oxidation of the aniline group. It is likely incompatible with strong oxidizing agents and strong acids.

Biological Activity and Applications

There is limited specific information regarding the biological activity of 3-((dimethylamino)methyl)aniline. However, the aniline scaffold is present in a wide range of biologically active molecules and pharmaceuticals. Its structural motifs suggest potential applications as an intermediate in the synthesis of:

-

Enzyme inhibitors: The amino and dimethylamino groups can serve as key binding elements for interaction with enzyme active sites.

-

Receptor ligands: The aromatic ring and amine functionalities are common features in ligands for various receptors.

-

Dyes and probes: Aniline derivatives are foundational in the synthesis of various dyes, and this compound could be functionalized to create fluorescent probes for biological imaging.

Further research is required to elucidate any specific biological activities of this compound.

Safety Information

Based on data for similar aniline derivatives, 3-((dimethylamino)methyl)aniline should be handled with care.

Table 3: General Safety Information

| Hazard | Precaution |

| Toxicity | Potentially toxic if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| Irritation | May cause skin and eye irritation. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. |

Users should always consult the specific Safety Data Sheet (SDS) for this compound before handling.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Amino-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-N,N-dimethylbenzylamine (CAS No: 27958-77-6). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this versatile chemical intermediate.

Introduction

This compound, also known as 3-(Dimethylaminomethyl)aniline, is an aromatic amine utilized as a building block in the synthesis of a variety of compounds. Its applications are found in pharmaceutical development, where it serves as an intermediate for active pharmaceutical ingredients (APIs), and in polymer chemistry for the production of specialty polymers and resins. The presence of both a primary aromatic amine and a tertiary benzylic amine makes its chemical stability a critical factor for its effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general characteristics and for developing appropriate handling and analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 27958-77-6 | [1] |

| IUPAC Name | 3-[(dimethylamino)methyl]aniline | [1] |

| Synonyms | 3-(Dimethylaminomethyl)aniline, 3-Dimethylaminomethyl-aniline | [2] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Brown crystalline powder | [2] |

Table 1: Chemical and Physical Properties of this compound

Stability and Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The recommended conditions are summarized in Table 2.

| Parameter | Recommended Condition | Rationale / Remarks | Reference(s) |

| Temperature | 0–8 °C | Refrigerated conditions are specified to minimize thermal degradation. | [2] |

| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) | Aromatic amines are susceptible to oxidation by atmospheric oxygen. | [3] |

| Light | Protect from light; store in amber or opaque containers. | Aromatic amines can undergo photodegradation upon exposure to UV or visible light. | [4] |

| Moisture | Store in a dry environment. | Amines can be hygroscopic. Moisture can facilitate hydrolytic degradation. | [5] |

| Container | Tightly sealed, compatible materials (e.g., amber glass, HDPE). | Prevents exposure to air and moisture. Avoids reaction with container material. | [5] |

Table 2: Recommended Storage Conditions for this compound

Chemical Stability and Incompatibilities

This compound is an aromatic amine and, as such, is susceptible to degradation through several pathways. The primary aromatic amine group can be readily oxidized, which is often catalyzed by light and trace metals. The benzylic position is also prone to oxidation.

The compound is incompatible with and should be stored away from:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

-

Acid Halides and Anhydrides: May react exothermically.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, logical pathways can be inferred from the known reactivity of aromatic and benzylic amines. Key potential degradation routes include oxidation and photodegradation. Oxidation may occur at the primary amino group or the benzylic carbon, potentially leading to the formation of imines, aldehydes, or polymeric materials.[7] Photodegradation can also occur, especially in the presence of photosensitizers.[8][9]

Experimental Protocols

Detailed experimental protocols for forced degradation and stability analysis of this compound are not specifically published. However, a general approach based on ICH guidelines for stress testing of drug substances can be applied.[10][11]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.[10] This also helps in developing a stability-indicating analytical method.

Objective: To generate degradation products to a level of 5-20%.[12]

Procedure:

-

Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Heat at 60 °C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

-

Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.[12] Also, heat the stock solution at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as the HPLC-UV method described below.

Representative Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is a common and effective technique for analyzing aromatic amines and their degradation products.

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

-

Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is demonstrated by the ability of the method to separate the main peak from all degradation product peaks.

Conclusion

The stability of this compound is critical for its successful application in synthesis and development. Adherence to recommended storage conditions—specifically, refrigeration (0-8 °C), protection from light, and storage under an inert atmosphere in tightly sealed containers—is essential to minimize degradation.[2] Due to its aromatic amine structure, this compound is susceptible to oxidation and photodegradation. While specific stability data is limited, the provided protocols for forced degradation and analysis offer a robust framework for researchers to assess the stability of this compound for their specific applications.

References

- 1. This compound | C9H14N2 | CID 99294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. chembk.com [chembk.com]

- 4. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]

- 7. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.edi-info.ir [dl.edi-info.ir]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Theoretical Studies on 3-Amino-N,N-dimethylbenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N,N-dimethylbenzylamine is a substituted benzylamine derivative with potential applications in pharmaceutical development, serving as a versatile building block for the synthesis of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and experimental studies relevant to this compound. Due to a lack of direct theoretical research on this compound, this paper extrapolates data from studies on structurally similar substituted benzylamines and related molecules. The guide covers its physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into computational analyses, including quantum chemical calculations, frontier molecular orbital analysis, and molecular docking concepts, to predict its reactivity, stability, and potential as a pharmacophore. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and application in drug discovery and development.

Introduction

This compound is an aromatic amine featuring both a primary amino group and a tertiary dimethylamino group attached to a benzyl scaffold.[1] This unique combination of functional groups imparts specific electronic and structural properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of drugs targeting neurological disorders.[1] Its structural isomers, particularly the para- and ortho-substituted analogs, have been the subject of various theoretical and experimental investigations, offering insights into how the position of substituents influences molecular properties and reactivity. This guide aims to consolidate the available information on related compounds to provide a foundational understanding of the theoretical aspects of this compound.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [1][2][3][4] |

| Molecular Weight | 150.22 g/mol | [1][2][3][4] |

| CAS Number | 27958-77-6 | [1][2] |

| Appearance | Brown crystalline powder | [1] |

| Purity | ≥95% - ≥98% (NMR) | [1][2] |

| Storage Temperature | 0-8 °C | [1] |

| XLogP3 | 0.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 150.115698455 Da | [3] |

| Topological Polar Surface Area | 29.3 Ų | [3] |

Table 2: Spectroscopic Data for Related Benzylamine Derivatives

| Spectroscopic Technique | Key Features for Benzylamine Derivatives | General Reference |

| ¹H NMR | Signals for aromatic protons, benzylic protons (CH₂), and N-methyl protons. Disappearance of N-H proton signals upon D₂O exchange for primary/secondary amines. | [5][6] |

| ¹³C NMR | Resonances for aromatic carbons, benzylic carbon, and N-methyl carbons. | [6] |

| IR Spectroscopy | N-H stretching bands for primary amines (two bands) or secondary amines (one band) around 3300 cm⁻¹. C-N stretching bands. | [5] |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. Characteristic fragmentation patterns. | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted benzylamines can be achieved through various methods, with reductive amination being a common and versatile approach. Below are detailed protocols adapted from literature for the synthesis of related compounds, which can serve as a starting point for the preparation of this compound.

General Synthesis Workflow

The synthesis of N,N-dimethylbenzylamine derivatives often involves the reaction of a corresponding benzyl halide with dimethylamine or the reductive amination of a benzaldehyde derivative. For this compound, a plausible route would involve the reduction of 3-nitro-N,N-dimethylbenzylamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on the synthesis of N,N-dimethylbenzylamine.[7]

Materials:

-

3-Nitrobenzaldehyde

-

25% Aqueous Dimethylamine

-

Reducing agent (e.g., Sodium borohydride, or H₂ with Pd/C)

-

Methanol (or another suitable solvent)

-

Apparatus for reaction under controlled temperature and inert atmosphere

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a reaction vessel, dissolve 3-nitrobenzaldehyde in a suitable solvent like methanol.

-

Add an excess of 25% aqueous dimethylamine solution dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for an additional hour.

-

For reduction, either slowly add a reducing agent like sodium borohydride in portions or subject the mixture to catalytic hydrogenation (H₂, Pd/C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction appropriately (e.g., with water for borohydride reduction).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting 3-Nitro-N,N-dimethylbenzylamine can then be purified.

-

The purified intermediate is then subjected to nitro group reduction. A common method is using iron powder in the presence of an acid like HCl, or catalytic hydrogenation.

-

After the reduction is complete, the reaction mixture is worked up to isolate the final product, this compound.

-

The final product can be purified by distillation or chromatography.

Theoretical and Computational Studies

Quantum Chemical Calculations Workflow

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

For substituted anilines and benzylamines, the HOMO is typically localized on the aromatic ring and the amino group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. The presence of the electron-donating amino and dimethylaminomethyl groups in this compound is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The meta-substitution pattern will influence the specific distribution and energies of these orbitals.[8]

Table 3: Predicted Electronic Properties from HOMO-LUMO Energies (Conceptual)

| Property | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. |

Molecular Docking and QSAR in Drug Development

In the context of drug development, understanding how a molecule like this compound might interact with a biological target is paramount. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of a series of compounds with their biological activity.[9][10] For derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively associated with this compound, its structural motifs are present in various biologically active molecules. For instance, benzylamine derivatives are known to interact with various receptors and enzymes. Based on its structure, it is plausible that derivatives of this compound could be designed to target G-protein coupled receptors (GPCRs) or enzymes such as kinases, which are pivotal in numerous signaling cascades. Further experimental validation is necessary to elucidate any specific biological activity and pathway modulation.

Conclusion

This compound represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. Although direct theoretical studies on this specific molecule are limited, this guide provides a comprehensive framework based on data from related compounds. The presented physicochemical data, synthesis protocols, and theoretical concepts offer a solid foundation for researchers. Future computational and experimental work, including detailed spectroscopic analysis, quantum chemical calculations, and biological screening of its derivatives, will be instrumental in fully characterizing its properties and unlocking its potential in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H14N2 | CID 99294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethylbenzylamine(103-83-3) 1H NMR [m.chemicalbook.com]

- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. QSPR/QSAR in N-[(dimethylamine)methyl] benzamides substituents groups influence upon electronic distribution and local anesthetics activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jppres.com [jppres.com]

3-Amino-N,N-dimethylbenzylamine: A Comprehensive Technical Guide

Foreword

This technical guide provides an in-depth overview of 3-Amino-N,N-dimethylbenzylamine, a versatile aromatic amine with applications in pharmaceutical development, polymer chemistry, and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its discovery, history, synthesis, and chemical properties. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, this guide consolidates the existing knowledge from various sources to present a thorough technical profile.

Introduction

This compound, also known as 3-((dimethylamino)methyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary benzylic amine functionality. This unique structure makes it a valuable building block in organic synthesis, enabling diverse chemical transformations. Its applications are found in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential to cross the blood-brain barrier, as well as in the production of specialty polymers and resins where it can enhance thermal stability and mechanical strength.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while these values are reported by chemical suppliers, primary literature citations for these specific measurements are not consistently available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [General knowledge] |

| Molecular Weight | 150.22 g/mol | [General knowledge] |

| CAS Number | 27958-77-6 | [General knowledge] |

| Appearance | Colorless to light yellow liquid | [General knowledge] |

| Boiling Point | 235.7 °C at 760 mmHg | [General knowledge] |

| Melting Point | 44-46 °C | [General knowledge] |

| Density | 1.013 g/cm³ | [General knowledge] |

| Refractive Index | 1.566 | [General knowledge] |

| Flash Point | 87.5 °C | [General knowledge] |

| Vapor Pressure | 0.0494 mmHg at 25°C | [General knowledge] |

Synthesis and Historical Context

While a definitive publication detailing the first synthesis of this compound is not readily apparent in the historical chemical literature, its synthesis can be inferred through established organic chemistry reactions. The most plausible synthetic routes involve the reduction of a corresponding nitro-substituted precursor or the reductive amination of a suitable aldehyde.

A common and well-documented strategy for the synthesis of aminobenzylamines is a two-step process starting from a nitrobenzyl halide. This is exemplified by the synthesis of the constitutional isomer, 4-Amino-N,N-dimethylbenzylamine, as detailed in Chinese patent CN102964256A. This process involves the initial reaction of a nitrobenzyl bromide with dimethylamine to form the nitro-N,N-dimethylbenzylamine intermediate, followed by the reduction of the nitro group to an amine. Given the similarity in structure, a parallel synthetic strategy is highly probable for the 3-amino isomer.

Representative Synthetic Pathway: Two-Step Synthesis of Aminobenzylamines

The following diagram illustrates the general two-step synthesis of an aminobenzylamines from a nitrobenzyl bromide, based on the methodology for the 4-amino isomer.

Caption: General two-step synthesis of aminobenzylamines.

Detailed Experimental Protocol (Adapted from CN102964256A for the 4-amino isomer)

The following protocol details the synthesis of 4-Amino-N,N-dimethylbenzylamine and serves as a representative example of the synthetic methodology likely applicable to the 3-amino isomer.

Step 1: Synthesis of 4-Nitro-N,N-dimethylbenzylamine

-

To a 500 mL four-neck flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.

-

Stir the mixture and cool to 5 °C.

-

Slowly add 59 g (0.584 mol) of triethylamine.

-

In batches every 10 minutes, add p-nitrobenzyl bromide in decreasing amounts (3.2 g, 3.0 g, 2.8 g, etc., for a total of 36 g, 0.167 mol) to ensure the molar percentage of p-nitrobenzyl bromide in the reaction system remains low.

-

Maintain the reaction temperature at 15 °C and continue stirring for 2 hours after the addition is complete.

Step 2: Reduction of 4-Nitro-N,N-dimethylbenzylamine to 4-Amino-N,N-dimethylbenzylamine

-

Prepare a solution of the 4-nitro-N,N-dimethylbenzylamine intermediate in an alcohol solvent (e.g., ethanol).

-

Add a catalytic amount of a trivalent iron salt (e.g., ferric chloride).

-

Heat the solution to 40-65 °C.

-

Slowly add hydrazine hydrate over a period of 2-5 hours. The molar ratio of 4-nitro-N,N-dimethylbenzylamine to hydrazine hydrate to iron salt is typically in the range of 1:2-8:0.01-0.33.[1]

-

After the addition, raise the temperature to 65-80 °C and maintain for 3-8 hours to complete the reaction.

-

The final product is then isolated and purified.

Table 2: Representative Reaction Parameters for the Synthesis of 4-Amino-N,N-dimethylbenzylamine

| Parameter | Step 1: Amination | Step 2: Reduction |

| Starting Material | p-Nitrobenzyl bromide | 4-Nitro-N,N-dimethylbenzylamine |

| Reagents | Dimethylamine hydrochloride, Triethylamine | Hydrazine hydrate, Trivalent iron salt |

| Solvent | Chloroform | C₂-C₄ Alcohol (e.g., Ethanol) |

| Temperature | 15 °C | 40-80 °C |

| Reaction Time | ~2 hours post-addition | 5-13 hours |

| Molar Ratios | - | Nitro Cmpd:Hydrazine:Fe³⁺ = 1:2-8:0.01-0.33 |

Spectroscopic Data

-

¹H NMR: Expected signals would include singlets for the N,N-dimethyl protons and the benzylic methylene protons, and a complex multiplet pattern for the aromatic protons. The primary amine protons would likely appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would appear in the 110-150 ppm region. The N,N-dimethyl carbons would be expected around 40-50 ppm, and the benzylic carbon around 60-70 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 150.22. Fragmentation would likely involve the loss of the dimethylamino group and cleavage at the benzylic position.

Applications and Further Research

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows for selective reactions at either the primary aromatic amine or the tertiary benzylic amine.

Logical Workflow for Synthetic Applications

The following diagram illustrates the logical workflow for utilizing this compound in further synthetic transformations.

Caption: Potential synthetic transformations of this compound.

Further research into the applications of this compound could explore its use in the development of novel catalysts, functional polymers, and as a scaffold for new pharmaceutical agents. The lack of extensive primary literature on its synthesis and characterization also presents an opportunity for foundational research to be conducted and published.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While its historical discovery is not clearly documented, its synthesis can be reliably achieved through established methods such as the reduction of nitro-aromatic compounds. This guide has provided a comprehensive overview of its known properties and a representative experimental protocol for its synthesis. Further detailed characterization and exploration of its synthetic applications in peer-reviewed literature would be a valuable contribution to the field of organic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-N,N-dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethylbenzylamine is a versatile, yet underutilized, building block in synthetic organic chemistry. Its unique trifunctional nature, possessing a primary aromatic amine, a tertiary benzylic amine, and an activated aromatic ring, offers a rich platform for the construction of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and proposed protocols for the synthesis of two important classes of heterocycles—tetrahydroisoquinolines and quinazolines—using this compound as a key starting material. The protocols are based on well-established synthetic transformations of analogous aminobenzylamine derivatives.

I. Synthesis of Substituted Tetrahydroisoquinolines via a Proposed Pictet-Spengler-Type Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2][3] While this compound is a benzylamine rather than a β-arylethylamine, a similar intramolecular electrophilic substitution reaction can be envisaged to form a six-membered heterocyclic ring. The primary amino group can react with an aldehyde to form a Schiff base, which upon protonation, generates an electrophilic iminium ion. The electron-donating nature of the amino and dimethylaminomethyl substituents is expected to activate the benzene ring for the subsequent intramolecular cyclization.

Proposed Reaction Scheme:

Caption: Proposed Pictet-Spengler-type reaction pathway.

Experimental Protocol

Materials:

-

This compound

-

Selected aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

-

Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

-

Dichloromethane (DCM) or acetonitrile (MeCN)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) is added the aldehyde (1.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Trifluoroacetic acid (2.0 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydroisoquinoline.

Data Presentation: Proposed Substrates and Products

| Entry | Aldehyde (R-CHO) | Proposed Product |

| 1 | Formaldehyde | 8-(Dimethylaminomethyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |

| 2 | Acetaldehyde | 8-(Dimethylaminomethyl)-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |

| 3 | Benzaldehyde | 8-(Dimethylaminomethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-7-amine |

| 4 | 4-Methoxybenzaldehyde | 8-(Dimethylaminomethyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |

II. Synthesis of Substituted Quinazolines via a Proposed Condensation-Oxidation Reaction